Pyrrolo[2,3-d]pyrimidine derivative 28
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Overview
Description
Pyrrolo[2,3-d]pyrimidine derivative 28 is a heterocyclic compound that has garnered significant attention due to its structural similarity to purine. This compound and its derivatives are known for their diverse biological activities, including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory properties . The unique structure of pyrrolo[2,3-d]pyrimidine makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. These methods include:
Cu-catalyzed reactions: Using CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes.
Microwave-assisted reactions: This technique has been employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2.
Pyrrole-based reactions: These reactions involve the use of pyrrole as a starting material to synthesize pyrrolo[2,3-d]pyrimidine derivatives.
Fischer indole-type synthesis: This method involves the reaction of hydrazines with ketones to form indoles, which are then converted to pyrrolo[2,3-d]pyrimidine derivatives.
Aldehyde-based reactions: These reactions involve the use of aldehydes as starting materials to synthesize pyrrolo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for pyrrolo[2,3-d]pyrimidine derivatives often involve scalable synthetic routes such as Cu-catalyzed reactions and microwave-assisted reactions. These methods are preferred due to their efficiency, high yields, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3-d]pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as NaClO2, TEMPO, and NaClO.
Reducing agents: Such as hydrogen gas and palladium on carbon.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which exhibit different biological activities .
Scientific Research Applications
Pyrrolo[2,3-d]pyrimidine derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They are used as probes to study biological processes and as inhibitors of specific enzymes.
Medicine: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for their potential as anticancer, antitubercular, and anti-inflammatory agents
Industry: These compounds are used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis . They exert their effects through multiple mechanisms, including the arrest of the cell cycle, induction of apoptosis, and inhibition of cell migration, metastasis, and angiogenesis .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives are structurally similar to purine and other pyrimidine derivatives. Some similar compounds include:
Tubercidin: An antibiotic with a pyrrolo[2,3-d]pyrimidine scaffold.
Toyocamycin: Another antibiotic with a similar structure.
Sangivamycin: An antibiotic with a pyrrolo[2,3-d]pyrimidine scaffold.
Compared to these similar compounds, pyrrolo[2,3-d]pyrimidine derivative 28 exhibits unique properties, such as enhanced biological activity and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C21H17FN4O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[4-amino-7-(2,3-dihydro-1H-inden-2-yl)pyrrolo[2,3-d]pyrimidin-5-yl]-5-fluorophenol |
InChI |
InChI=1S/C21H17FN4O/c22-15-5-14(8-17(27)9-15)18-10-26(21-19(18)20(23)24-11-25-21)16-6-12-3-1-2-4-13(12)7-16/h1-5,8-11,16,27H,6-7H2,(H2,23,24,25) |
InChI Key |
FOYDQEHGCZAQII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC(=C5)F)O |
Origin of Product |
United States |
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